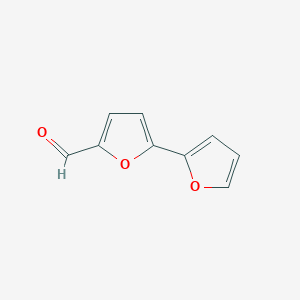

5-(Furan-2-yl)furan-2-carbaldehyde

Overview

Description

5-(Furan-2-yl)furan-2-carbaldehyde, also known as FFCA, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. This molecule contains two furan rings connected by a carbonyl group and has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

Target of Action

Furan derivatives have been known to play a significant role in the synthesis of pharmaceuticals, dyes, or polymeric materials .

Mode of Action

Furan derivatives are known to undergo various chemical reactions, including hydrophenylation under the action of alcl3 .

Biochemical Pathways

Furan derivatives are known to be involved in a wide range of synthetic pathways .

Pharmacokinetics

It is known that the compound has high gi absorption .

Result of Action

Furan derivatives have been known to show significant anticancer activities .

Action Environment

It is known that the compound can be synthesized from biomass, suggesting its stability and efficacy might be influenced by environmental factors related to biomass availability and quality .

Advantages and Limitations for Lab Experiments

5-(Furan-2-yl)furan-2-carbaldehyde has several advantages for use in lab experiments, including its high purity and stability. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound may have limited solubility in certain solvents, which can make it challenging to work with.

Future Directions

There are several potential future directions for research on 5-(Furan-2-yl)furan-2-carbaldehyde. One area of interest is the development of new synthetic methods for this compound that are more efficient and scalable. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets in cells.

Scientific Research Applications

5-(Furan-2-yl)furan-2-carbaldehyde has been investigated for its potential applications in various scientific research fields, including material science, organic chemistry, and biochemistry. In material science, this compound has been used as a building block for the synthesis of new polymers with interesting properties. In organic chemistry, this compound has been used as a precursor for the synthesis of various heterocyclic compounds. In biochemistry, this compound has been studied for its potential as an antioxidant and anti-inflammatory agent.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-(Furan-2-yl)furan-2-carbaldehyde are not well-studied. Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the furan derivative and the biomolecule it interacts with .

Cellular Effects

Furan derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable .

Dosage Effects in Animal Models

There is currently no available information on how the effects of this compound vary with different dosages in animal models .

Metabolic Pathways

Furan derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

It could potentially interact with transporters or binding proteins, affecting its localization or accumulation .

properties

IUPAC Name |

5-(furan-2-yl)furan-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-6-7-3-4-9(12-7)8-2-1-5-11-8/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGYPMBOOVLXAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303907 | |

| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16303-60-9 | |

| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16303-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2,2′-Bifuran]-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B6591732.png)

![Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B6591741.png)

![10-Oxa-4-azatricyclo[5.2.1.0^{2,6}]decane](/img/structure/B6591774.png)

methyl]-2-methylpropane-2-sulfinamide](/img/structure/B6591798.png)